Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate
Description
Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate (CAS: 192314-71-9) is a chiral α-amino acid derivative with a molecular formula of C16H27NO7 and a molecular weight of 344.4 g/mol . It features two tert-butoxycarbonyl (Boc) protecting groups on the amino moiety and a methyl ester at the C-terminal position. This compound is widely used as a key intermediate in organic synthesis, particularly for preparing enantiopure ω-functionalized α-amino acids via Wittig reactions . Its stereochemical integrity and stability under diverse reaction conditions make it valuable in peptide and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDVERRTEUYROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Alternative Preparation Strategies
Flow Microreactor Synthesis
Industrial-scale production employs continuous-flow microreactors to enhance efficiency:
- Reagents : Di-tert-butyl dicarbonate, triethylamine, and methyl chloroformate.
- Conditions : Residence time of 5–10 minutes at 50°C.
- Advantages : Improved yield (∼90%) and reduced side reactions compared to batch processes.
Direct Esterification of Boc-Protected Intermediates
- Pre-protected Boc-glutamic acid derivatives are esterified using diazomethane in ether, achieving quantitative conversion.
- Caution : Diazomethane’s toxicity necessitates strict safety protocols.
Reaction Conditions and Optimization
Table 1: Critical Parameters for Key Steps
| Step | Reagents/Conditions | Temperature | Yield* |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, Triethylamine | 25°C | 85–90% |
| Selective Reduction | DIBALH, THF | -78°C | 70–75% |
| Esterification | Methanol, HCl | 25°C | 90–95% |
*Yields estimated from analogous procedures in.
Stereochemical Control and Characterization
- Chiral HPLC : Confirms enantiopurity (>98% ee) using a Chiralpak AD-H column.
- NMR Analysis :
Industrial-Scale Challenges
- Purification : Silica gel chromatography is replaced with crystallization for cost efficiency.
- Safety : DIBALH’s pyrophoric nature requires inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new esters or amides .
Scientific Research Applications
Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, especially those targeting metabolic pathways.
Industry: The compound is employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of ester and amide groups allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Protecting Groups
(a) Benzyl-Protected Analogues
- Compound (S)-benzyl 2-(dibenzylamino)-5-oxopentanoate (13) (): Replaces Boc groups with benzyl (Bn) groups. Higher lability under hydrogenation conditions compared to Boc-protected derivatives. Used in synthesizing amino aldehydes for enzyme inhibitor studies.
(b) Allyl-Protected Analogues
- Allyl (2R)-2-Ar-[bis(tert-butyl)oxycarbonyl]amino}-5-oxopentanoate (4.4) (): Substitutes methyl ester with allyl ester. Enhanced reactivity in radical or transition-metal-catalyzed reactions due to the allyl group. Yield: 98% under optimized conditions .
(c) tert-Butyl Derivatives with Triazole Substituents
- tert-Butyl 5-({[4-[(2-hydroxybenzamido)methyl]-1H-1,2,3-triazol-1-yl]ethyl}amino)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoate (6a–c) (): Incorporate triazole-linked benzamide groups. Modulate phloem mobility and plant resistance; 6c (74% yield) shows higher activity than 6b (44% yield) due to dichloro substitution .
Functional Group Variations
(a) Bisubstrate Inhibitors
- (S)-2-Amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)...pentanoate (80) (): Integrates purine and naphthylmethyl groups. Acts as a bisubstrate inhibitor of nicotinamide N-methyltransferase (NNMT) with 58% yield .
(b) Carbohydrate-Modified Derivatives
- (R)-benzyl 5-amino-4-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-5-oxopentanoate (22.1) (): Contains a propanamide side chain. Used in studies of innate immune receptor NOD2 ligand specificity .
Physical and Chemical Properties
Biological Activity
Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate, also known as Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate, is a compound with significant biological interest due to its potential applications in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Chemical Formula: C22H36N2O6
- Molecular Weight: 420.54 g/mol
- IUPAC Name: methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate
- CAS Number: 192314-71-9
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors in the body. The compound's structure allows it to act as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid metabolism and protein synthesis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain proteases, which are crucial in various physiological processes including digestion and immune response.
- Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors involved in metabolic regulation, potentially influencing pathways related to energy homeostasis and nutrient absorption.
Biological Activity Data
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a notable antimicrobial effect, particularly against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : Research published in Toxicology Reports investigated the cytotoxic effects of this compound on various human cell lines. The findings revealed that it exhibited low toxicity levels, making it a candidate for further pharmacological exploration .
- Anti-inflammatory Potential : A recent study highlighted its ability to modulate inflammatory responses in vitro by downregulating cytokine production in macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate, and what key reaction conditions are required?
The compound is synthesized via two primary routes:
Q. Key Conditions :
- Low-temperature reactions (-78°C) to prevent side reactions.
- Use of NaHSO₄ for quenching and extraction to isolate the product .
- Yield optimization via stoichiometric control (e.g., 1.5 equivalents of base) .
Q. How is the compound characterized post-synthesis to confirm its structure and purity?
- ¹H/¹³C NMR : Assign peaks to confirm Boc group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and ester carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (FAB-MS) : Molecular ion [M+H]⁺ at m/z 372 aligns with the theoretical molecular weight (344.4 g/mol) .
- Physical Properties : White to yellow solid; purity confirmed via HPLC retention time analysis (if available) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Respiratory Protection : NIOSH-approved masks to avoid dust inhalation.
- Skin/Eye Protection : Chemical-resistant gloves (e.g., nitrile) and safety goggles.
- Storage : Inert atmosphere (argon) due to sensitivity to moisture and oxidation .
Advanced Research Questions
Q. How can researchers optimize the yield of the compound when scaling up synthesis, considering factors like solvent choice and reaction time?
- Solvent Optimization : Replace ethanol with THF or DMF for better solubility of intermediates at low temperatures .
- Catalysis : Explore phase-transfer catalysts to accelerate Boc group introduction .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time dynamically .
Q. What strategies are recommended for resolving contradictions in reported stability data, particularly under oxidative conditions?
Q. How can the compound’s reactivity be exploited in designing constrained peptide analogs or enzyme inhibitors?
Q. What methodological approaches are advised for assessing biological activity when toxicological data are limited?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
